Technical Guide: Physicochemical Properties of 6-(Trifluoromethyl)pyridine-3,4-diamine
Technical Guide: Physicochemical Properties of 6-(Trifluoromethyl)pyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-3,4-diamine is a fluorinated heterocyclic amine that serves as a critical building block in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties and potential biological activity of its derivatives. This guide provides a comprehensive overview of the known physicochemical properties of 6-(Trifluoromethyl)pyridine-3,4-diamine, along with detailed experimental protocols for its characterization. Due to the limited availability of experimental data for this specific compound, information from closely related analogues is also presented to provide estimated values and context.
Core Physicochemical Properties
Quantitative data for 6-(Trifluoromethyl)pyridine-3,4-diamine is sparse in publicly available literature. The following table summarizes the available information and provides estimated values based on related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₆F₃N₃ | PubChem[1] |
| Molecular Weight | 177.13 g/mol | PubChem[1] |
| CAS Number | 438564-37-5 | ChemUniverse[2] |
| Appearance | Not specified (likely a solid) | --- |
| Melting Point | Data not available. For comparison, the melting point of 2-Amino-6-(trifluoromethyl)pyridine is 84.5-90.5 °C.[3] | --- |
| Boiling Point | Data not available. | --- |
| pKa | Data not available. The pKa of the structurally similar 4-aminopyridine is 9.17, suggesting that the pyridine nitrogen in the target compound will also be basic. The amino groups are expected to be less basic.[4] | Estimated |
| Solubility | Data not available. Aminopyridines generally exhibit solubility in polar organic solvents such as DMF, DMSO, methanol, and ethanol. Water solubility is expected to be moderate and pH-dependent. | Estimated |
| logP (predicted) | 0.4 | PubChemLite[1] |
| Purity | ≥95% | ChemUniverse[2] |
Synthesis and Characterization
Postulated Synthetic Workflow
Caption: Postulated synthetic workflow for 6-(Trifluoromethyl)pyridine-3,4-diamine.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of 6-(Trifluoromethyl)pyridine-3,4-diamine.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR Spectroscopy:
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Acquire a standard one-dimensional proton NMR spectrum.
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Expected signals would include two aromatic protons on the pyridine ring and two broad signals for the two amino groups. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
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¹³C NMR Spectroscopy:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Expect to observe signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.
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¹⁹F NMR Spectroscopy:
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Acquire a proton-decoupled ¹⁹F NMR spectrum.
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A single signal corresponding to the CF₃ group is expected.
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2D NMR (COSY, HSQC, HMBC):
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Perform these experiments to establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.
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Caption: Experimental workflow for NMR-based structural elucidation.
Mass Spectrometry for Molecular Weight and Formula Confirmation
Objective: To determine the molecular weight and confirm the elemental composition of 6-(Trifluoromethyl)pyridine-3,4-diamine.
Methodology:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
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Analysis:
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Inject the sample into the mass spectrometer.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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The expected exact mass for [C₆H₇F₃N₃]⁺ is 178.0587.
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The presence of an odd number of nitrogen atoms will result in an odd nominal mass for the molecular ion, consistent with the "nitrogen rule".[5]
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Caption: Experimental workflow for mass spectrometry analysis.
Applications in Drug Discovery and Medicinal Chemistry
6-(Trifluoromethyl)pyridine-3,4-diamine is a valuable scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] The diamine functionality provides two points for further chemical modification, allowing for the synthesis of a diverse library of compounds. This building block is particularly useful for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities. The pyridine core itself is a common feature in many approved drugs.
Conclusion
6-(Trifluoromethyl)pyridine-3,4-diamine is a key synthetic intermediate with significant potential in the development of new chemical entities. While comprehensive experimental data on its physicochemical properties are not yet widely published, this guide provides the currently available information and outlines standard protocols for its characterization. Further experimental investigation is warranted to fully elucidate the properties of this versatile building block.
References
- 1. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
